molecular formula C10H14N2O B13065367 N-{[3-(aminomethyl)phenyl]methyl}acetamide

N-{[3-(aminomethyl)phenyl]methyl}acetamide

Cat. No.: B13065367
M. Wt: 178.23 g/mol
InChI Key: UBGHOIDVCMBBEP-UHFFFAOYSA-N
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Description

N-{[3-(Aminomethyl)phenyl]methyl}acetamide (CAS: 238428-27-8, molecular formula: C₉H₁₃ClN₂O) is a secondary acetamide derivative featuring a benzyl group substituted with an aminomethyl moiety at the 3-position of the aromatic ring. This compound is typically isolated as a hydrochloride salt to enhance stability and solubility.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

UBGHOIDVCMBBEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC(=C1)CN

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Reactants :
    • 3-(aminomethyl)phenyl derivative
    • Acetic anhydride or acetyl chloride
  • Conditions :
    • Solvent: DMF or DCM
    • Mild temperature (room temperature to slightly elevated conditions)
  • Products :
    • This compound
  • Mechanism :
    • The acetamide bond forms via nucleophilic substitution, where the amine group reacts with the acetylating agent.

Copper-Catalyzed Aerobic Oxidative Amidation

A more advanced method involves copper-catalyzed aerobic oxidative amidation of tertiary amines. This method uses Cu(OAc)₂ as a catalyst and acetonitrile (CH₃CN) as the solvent under an oxygen atmosphere.

Procedure

  • Setup :
    • A Schlenk-type reaction tube equipped with a magnetic stirrer.
  • Reagents :
    • Tertiary amine precursor
    • Acetic anhydride
    • Cu(OAc)₂ catalyst
  • Conditions :
    • Oxygen atmosphere
    • Reflux for 36 hours
  • Workup :
    • Neutralization with NaHCO₃ solution.
    • Extraction using ethyl acetate.
    • Purification by column chromatography.
  • Yield :
    • High yield (~90%).

Advantages

  • High efficiency and selectivity.
  • Environmentally friendly due to the use of oxygen as a green oxidant.

Mannich Reaction-Based Synthesis

An alternative approach involves a multi-step synthesis using the Mannich reaction followed by acetylation. This method is particularly useful when starting from acetophenone derivatives.

Steps

  • Mannich Reaction :
    • React acetophenone with formaldehyde and an amine to form a β-amino ketone intermediate.
  • Reduction :
    • Reduce the intermediate to obtain the aminomethyl derivative.
  • Acetylation :
    • React the aminomethyl derivative with acetic anhydride or acetyl chloride.

Key Features

  • Multi-step process with moderate yields (~74% overall).
  • Requires careful control of reaction conditions to avoid side reactions.

Solvent-Free Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for similar compounds, offering rapid reaction times and high yields without solvents.

Process Overview

  • Combine reactants in a microwave reactor.
  • Heat under controlled microwave irradiation for a few minutes.
  • Isolate the product by simple filtration or extraction.

Benefits

  • Shorter reaction time compared to conventional methods.
  • Reduced environmental impact due to solvent-free conditions.

Summary Table: Key Preparation Methods

Method Catalyst/Reagent Solvent Conditions Yield (%) Advantages
Direct Acetylation Acetic anhydride/Acetyl chloride DMF/DCM Mild temperature Moderate Simple and direct
Copper-Catalyzed Amidation Cu(OAc)₂ + O₂ CH₃CN Reflux, 36 h ~90 High yield, green chemistry
Mannich Reaction + Acetylation Formaldehyde + Amine Various Multi-step ~74 Versatile starting materials
Microwave-Assisted Synthesis None None (solvent-free) Microwave heating High Fast, eco-friendly

Notes on Optimization

  • Choice of Solvent : Polar aprotic solvents like DMF enhance reactivity and solubility of reactants.
  • Catalyst Loading : Minimal amounts of Cu(OAc)₂ are sufficient for catalytic amidation, reducing costs.
  • Temperature Control : Elevated temperatures can improve yields but may lead to side reactions in some methods.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(aminomethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{[3-(aminomethyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(aminomethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectroscopic distinctions between N-{[3-(aminomethyl)phenyl]methyl}acetamide and related acetamide derivatives.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Substituent(s) Synthesis Method Yield Key Spectroscopic Data (¹H/¹³C NMR) Applications/Hazards References
This compound 3-(Aminomethyl)benzyl Acylation of 3-(aminomethyl)benzylamine (inferred) N/A Expected δ ~2.1 ppm (CH₃CO), δ ~4.3 ppm (CH₂NH₂) Pharmaceutical intermediate; potential CNS activity
N-(3-Aminophenyl)acetamide 3-Aminophenyl Direct acylation of 3-nitroaniline + reduction N/A δ 7.2–6.6 ppm (aromatic H), δ 2.1 ppm (CH₃CO) Dye intermediate; avoid contact with food/water
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl + furan-2-ylmethyl Acylation with acetic anhydride (M1–M3) ≥93% δ 7.3–6.3 ppm (aromatic/furan H), δ 2.0 ppm (CH₃CO) Conformational studies; bioactive scaffolds
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetylthiophen-2-yl + bromoacetyl One-step Gewald reaction derivative N/A δ 7.8–6.9 ppm (thiophene H), δ 3.8 ppm (CH₂Br) Heterocyclic synthesis; spectroscopic model
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Chloro-4-hydroxyphenyl Photolysis of paracetamol derivatives N/A δ 10.2 ppm (OH), δ 2.1 ppm (CH₃CO) Photodegradation studies; cytotoxic agent
N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide 2,3,5-Trichloro-4-hydroxyphenyl Column chromatography purification N/A δ 10.5 ppm (OH), δ 2.1 ppm (CH₃CO) Cytotoxic activity (IC₅₀ ~10 µM)

Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity The aminomethyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., N-benzyl-N-(furan-2-ylmethyl)acetamide in ) . Electron-withdrawing groups (e.g., 3-nitro in or chloro in ) reduce electron density on the aromatic ring, altering NMR chemical shifts (e.g., upfield shifts for adjacent protons) and reactivity in electrophilic substitutions .

Synthetic Methodologies High-yield acylation (≥93%) is achievable for tertiary amides (e.g., ) using acetic anhydride under ambient conditions . Complex derivatives like N-(3-(((2-aminoethyl)sulfanyl)(diphenyl)methyl)benzyl)acetamide () require multi-step synthesis, including thiol-ene reactions, with moderate yields (72–88%) .

Spectroscopic Profiles ¹³C NMR Additivity: Substituent effects on acetamide carbonyl shifts follow additive trends. For example, electron-donating groups (e.g., -NH₂) increase shielding (δ ~168–170 ppm), while electron-withdrawing groups (e.g., -NO₂) deshield the carbonyl (δ ~172–174 ppm) . The aminomethyl group in the target compound likely causes downfield shifts (~δ 4.3 ppm) for the adjacent CH₂ protons due to inductive effects .

Applications and Hazards N-(3-Aminophenyl)acetamide () is a dye intermediate with strict handling protocols to avoid contamination .

Biological Activity

N-{[3-(aminomethyl)phenyl]methyl}acetamide, also known as N-[3-(aminomethyl)benzyl]acetamide, is a compound with notable biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : Approximately 169.22 g/mol
  • Functional Groups : The compound features an acetamide group and a phenyl ring with an aminomethyl substitution, which contributes to its reactivity and biological interactions.

This compound primarily acts as an inhibitor of nitric oxide synthase (NOS) , particularly the inducible form (iNOS). Nitric oxide (NO) produced by NOS plays significant roles in various physiological processes, including:

  • Vasodilation : NO is crucial for vascular smooth muscle relaxation.
  • Inflammation : It mediates inflammatory responses by enhancing the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8 .
  • Antimicrobial Activity : In macrophages, NO exhibits tumoricidal and bactericidal properties .

Inhibition of Nitric Oxide Synthase

This compound has been documented to inhibit NOS effectively, with an IC₅₀ value indicating significant potency. This inhibition can lead to reduced levels of NO, thereby influencing various signaling pathways involved in inflammation and immune responses.

CompoundIC₅₀ (nM)Target
This compound1100Nitric Oxide Synthase

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives showed promising activity against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC₅₀ = 1.18 µM
  • HCT-116 (Colon Cancer) : IC₅₀ = 0.67 µM
  • PC-3 (Prostate Cancer) : IC₅₀ = 0.80 µM .

These findings suggest that modifications to the core structure can enhance anticancer efficacy.

Case Studies and Research Findings

  • Study on Inflammatory Response :
    • A study indicated that this compound significantly reduces inflammatory markers in vitro by inhibiting iNOS activity, leading to decreased NO production.
    • This effect was confirmed through assays measuring cytokine levels in treated macrophage cultures.
  • Anticancer Activity Screening :
    • Various derivatives were synthesized and screened against multiple cancer cell lines using standard protocols from the National Cancer Institute (NCI).
    • Results demonstrated that certain derivatives exhibited greater potency than established chemotherapeutics like doxorubicin, showcasing their potential as novel anticancer agents.

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